REACTION_SMILES
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[BH3:14].[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:12][cH:13]1)[NH:6][C:7](=[O:11])[CH2:8][O:9][CH2:10]2.[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:12][cH:13]1)[NH:6][CH2:7][CH2:8][O:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COCc2cc(Br)cnc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Brc1cnc2c(c1)COCCN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |